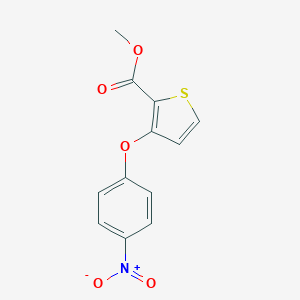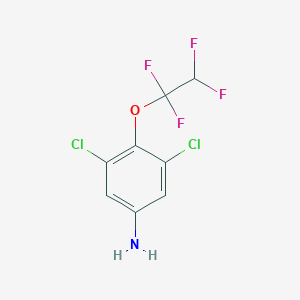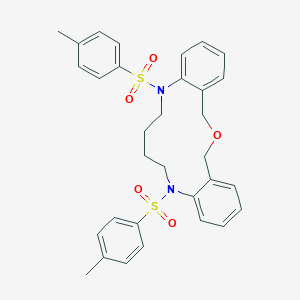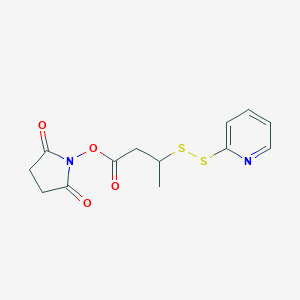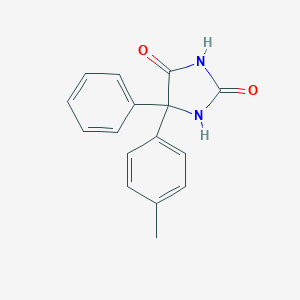
5-(对甲苯基)-5-苯基乙内酰脲
描述
Synthesis Analysis
The synthesis of phenytoin derivatives, including 5-(p-Methylphenyl)-5-phenylhydantoin, often involves specific reactions tailored to introduce functional groups at targeted positions on the molecule. For instance, synthesis pathways can include the reaction of 2-thiohydantoin with aldehydes in the presence of acidic or basic conditions to yield substituted hydantoins. These synthesis methods are instrumental in producing derivatives for further analysis and study.
Molecular Structure Analysis
The molecular structure of 5-(p-Methylphenyl)-5-phenylhydantoin and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. Such studies reveal the configurations, bond lengths, and angles critical to understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Phenytoin and its derivatives undergo several key chemical reactions, including hydroxylation and conjugation, which significantly impact their biological activity and metabolism. The metabolic pathway involves the conversion of phenytoin to its hydroxylated metabolites, primarily through oxidative processes facilitated by liver enzymes. These metabolites are further processed in the body, often conjugated to more water-soluble forms for excretion.
Physical Properties Analysis
The physical properties of 5-(p-Methylphenyl)-5-phenylhydantoin, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for the compound's behavior in biological systems and its chemical reactivity.
Chemical Properties Analysis
The chemical properties of 5-(p-Methylphenyl)-5-phenylhydantoin, including its reactivity with various chemical reagents, stability under different conditions, and its behavior in the presence of enzymes, are central to understanding its function and metabolism in biological systems.
For detailed insights into the synthesis, structure, and properties of 5-(p-Methylphenyl)-5-phenylhydantoin and related compounds, the following references provide comprehensive information:
- Witkin et al., 1979: This study developed a gas chromatographic technique for determining phenytoin metabolites and synthesized new standards for assay precision.
- Eto et al., 1991: Research on the separation of phenytoin metabolites using high-performance liquid chromatography.
- Majouga et al., 2004: A study on the synthesis of isomeric thiohydantoins and their molecular and crystal structures.
- Lazic et al., 2023: Describes the supramolecular arrangement of 5-phenylhydantoins through N–H∙∙∙O hydrogen-bonding patterns.
科学研究应用
药理作用:一项研究发现苯妥英代谢物对羟基苯基苯乙内酰脲抑制牙龈成纤维细胞中的细胞分裂,而不影响蛋白质或 DNA 合成 (Modéer、Dahllöf 和 Otteskog,1982 年)。
检测分析方法:
- 开发了一种同时测定生物体液和组织中二苯乙内酰脲和对羟基苯基苯乙内酰脲的方法,具有很高的特异性、灵敏性和快速性,特别适用于接受多药治疗的患者 (Estas 和 Dumont,1973 年)。
- 已经开发出高效液相色谱 (HPLC) 方法来定量尿液中的苯妥英及其主要代谢物 5-(对羟基苯基)-5-苯基乙内酰脲,有助于了解该药物的药代动力学和药物治疗学 (Bahal 和 Nahata,1993 年)。
药代动力学和药物代谢:
- 有一项研究开发了一种可靠的方法,使用 HPLC 定量测定马尿和血浆中的苯妥英及其代谢物,用于药代动力学研究和消除曲线 (Guan 等人,2000 年)。
- 研究还表明苯妥英代谢存在性别差异,这可能是由于 5-(4-羟基苯基)-5-苯基乙内酰脲的羟基化差异所致,这可能会影响该药物的药理活性和毒性 (Billings,1983 年)。
属性
IUPAC Name |
5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPSGQWYNPWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023654 | |
| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Methylphenyl)-5-phenylhydantoin | |
CAS RN |
51169-17-6 | |
| Record name | 5-(4′-Methylphenyl)-5-phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51169-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-p-Methylphenyl-5-phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051169176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(p-Methylphenyl)-5-phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(P-METHYLPHENYL)-5-PHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WSX411Z31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-(p-Methylphenyl)-5-phenylhydantoin used as an internal standard for analyzing drugs like phenytoin and carbamazepine?
A: 5-(p-Methylphenyl)-5-phenylhydantoin shares structural similarities with anticonvulsant drugs like phenytoin and carbamazepine [, , ]. This similarity results in comparable chromatographic behavior, meaning it elutes close to the target analytes but remains distinct, enabling accurate quantification. Using an internal standard like this improves the reliability and accuracy of analytical methods by accounting for variations during sample preparation and analysis.
Q2: What analytical techniques are commonly employed to quantify 5-(p-Methylphenyl)-5-phenylhydantoin and the drugs it helps analyze?
A: High-performance liquid chromatography (HPLC) [, , , , , , ] and gas chromatography-mass spectrometry (GC-MS) [] are the primary techniques used. These methods offer the sensitivity and specificity needed to measure low concentrations of these compounds in complex biological matrices like plasma, serum, urine, and even brain microdialysate [].
Q3: Can you provide details about the GC-MS method used to quantify 5-(p-Methylphenyl)-5-phenylhydantoin in biological samples?
A: A validated GC-MS method, using 5-(p-Methylphenyl)-5-phenylhydantoin as the internal standard, successfully quantified phenytoin in human brain microdialysate, saliva, and blood samples []. The method involved solid-phase extraction (SPE) for sample cleanup, followed by derivatization with trimethylsulfonium hydroxide. The limit of detection was determined to be 15 ng/mL, and the method showed good linearity (r² > 0.998) over a clinically relevant concentration range [].
Q4: How does the structure of 5-(p-Methylphenyl)-5-phenylhydantoin influence its use in analytical chemistry?
A: The addition of a methyl group on the phenyl ring differentiates 5-(p-Methylphenyl)-5-phenylhydantoin from phenytoin while maintaining a similar chemical structure [, ]. This subtle difference is crucial. It allows for distinct chromatographic separation from the target analytes while ensuring comparable extraction recoveries and responses during analysis.
Q5: Are there any studies on the stability of 5-(p-Methylphenyl)-5-phenylhydantoin in biological samples?
A: Yes, research indicates that dried, extracted samples containing 5-(p-Methylphenyl)-5-phenylhydantoin remained stable within a 15% deviation range for at least four weeks when stored at room temperature []. This stability is essential for reliable analysis and demonstrates the robustness of the compound for use as an internal standard.
Q6: Besides its application as an internal standard, have any other biological effects of 5-(p-Methylphenyl)-5-phenylhydantoin been investigated?
A: Interestingly, 5-(p-Methylphenyl)-5-phenylhydantoin was investigated for its potential teratogenic effects in a sea urchin embryo model []. This research, though not directly related to its use as an internal standard, highlights the structural similarities between 5-(p-Methylphenyl)-5-phenylhydantoin and other hydantoin derivatives, some of which possess pharmacological activities.
Q7: What are the implications of using 5-(p-Methylphenyl)-5-phenylhydantoin in research and clinical laboratories?
A: The use of 5-(p-Methylphenyl)-5-phenylhydantoin as an internal standard contributes significantly to the accuracy and reliability of therapeutic drug monitoring, especially for anticonvulsant medications [, ]. This is particularly important for drugs like phenytoin, which have a narrow therapeutic index, meaning even small deviations from the therapeutic range can lead to toxicity or loss of seizure control.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




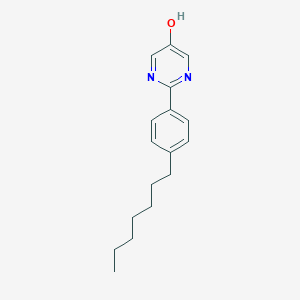

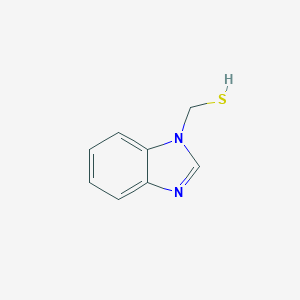
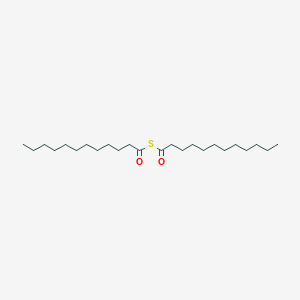

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)

